molecular formula C14H15N3O4 B2439242 N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 2248889-61-2

N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B2439242
M. Wt: 289.291
InChI Key: WENPTPAKJTXETC-UHFFFAOYSA-N
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Description

The compound “N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine” appears to be an organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The molecule also contains a trimethoxyphenyl group and a prop-2-ynyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction. The trimethoxyphenyl group could be introduced through a substitution reaction, and the prop-2-ynyl group could be added through an alkylation reaction.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring and the phenyl ring are likely to be planar due to the conjugation of pi electrons. The prop-2-ynyl group may introduce some steric hindrance.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The oxadiazole ring might be resistant to reactions, while the trimethoxyphenyl group could undergo electrophilic aromatic substitution reactions. The prop-2-ynyl group could potentially participate in addition reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some properties that could be predicted include its solubility, melting point, boiling point, and spectral properties.


Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it.


Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If it’s a novel compound, initial studies could focus on its synthesis and characterization.


properties

IUPAC Name

N-prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-5-6-15-14-17-16-13(21-14)9-7-10(18-2)12(20-4)11(8-9)19-3/h1,7-8H,6H2,2-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENPTPAKJTXETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine

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